Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate

Description

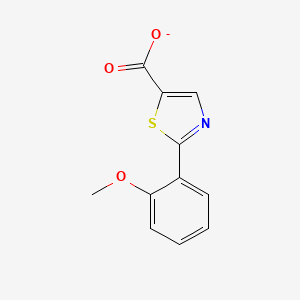

Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 2-methoxyphenyl group and at position 5 with a sodium carboxylate moiety. The thiazole core contributes to its aromatic stability, while the substituents modulate its electronic, solubility, and biological properties. The sodium carboxylate group enhances aqueous solubility, making it suitable for applications requiring polar environments, such as pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C11H8NO3S- |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14)/p-1 |

InChI Key |

ONZZRBTXLNMHPM-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(S2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methoxyphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Amino-thiazoles, thio-thiazoles.

Scientific Research Applications

Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments, where its unique chemical structure imparts desirable color properties.

Mechanism of Action

The mechanism of action of Sodium2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory pathways, inhibiting their activity and reducing inflammation.

Pathways Involved: It may interfere with the cyclooxygenase (COX) pathway, leading to decreased production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Solubility : Sodium carboxylate derivatives exhibit superior aqueous solubility compared to ester analogues (e.g., ethyl or benzyl esters), which are more lipophilic .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃ in Flurazol) increase electrophilicity of the thiazole ring, whereas electron-donating groups (e.g., 2-methoxyphenyl) enhance resonance stabilization .

- Biological Activity: Substituents like hydroxy () or diphenylamino () groups influence binding interactions in biological systems, whereas sodium carboxylates may improve bioavailability in polar media .

Physicochemical and Spectroscopic Properties

- Spectroscopy :

- Crystallography: Methyl 2-(diphenylamino)-4-phenylthiazole-5-carboxylate () crystallizes in monoclinic space group P2₁/c, with steric bulk from phenyl groups influencing packing .

Biological Activity

Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₈NNaO₃S and a molecular weight of 257.25 g/mol. It features a thiazole ring, which is crucial for its biological activity, alongside a methoxyphenyl substituent that enhances its solubility and reactivity.

Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate exhibits various biological activities through different mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit lipoxygenase activity, which is vital in inflammatory processes. This inhibition may provide insights into its potential anti-inflammatory applications.

- Antiglycation Activity : It has demonstrated the ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetes-related complications. This suggests potential applications in managing diabetes.

- Antimicrobial Properties : Studies indicate that sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate can inhibit the growth of certain bacterial strains and fungi, highlighting its potential as an antimicrobial agent.

Biological Activity Overview

Case Studies and Research Findings

- Antiglycation Studies : Derivatives of sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate were synthesized and tested for their ability to inhibit AGEs formation. Results indicated that some derivatives were more effective than standard drugs like rutin.

- Enzyme Interaction Studies : Research focused on the binding affinity of the compound with various enzymes revealed that it could modulate their activity significantly, leading to various biological effects.

- Cytotoxicity Against Cancer Cells : Thiazole derivatives have been evaluated for their anticancer properties. Specific compounds demonstrated IC50 values lower than standard treatments like doxorubicin against certain cancer cell lines, indicating promising anticancer potential .

Future Directions

The ongoing research into sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate suggests several avenues for future exploration:

- Optimization of Derivatives : Further studies should focus on synthesizing and testing new derivatives to enhance efficacy and reduce toxicity.

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound interacts with biological targets will provide deeper insights into its therapeutic potential.

- Clinical Trials : Advancing promising compounds into clinical trials will be essential to evaluate their safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.